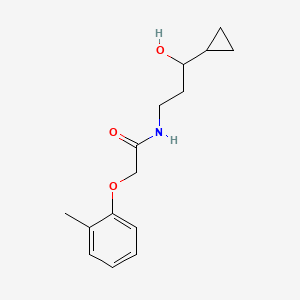

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide

Description

Structure and Synthesis: N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a cyclopropyl group attached to a hydroxypropyl chain and a 2-methylphenoxy moiety. The hydroxypropyl chain likely enhances hydrophilicity compared to simpler alkyl chains.

Potential Applications: Though direct pharmacological data for this compound is absent in the evidence, structurally related phenoxy acetamides exhibit diverse bioactivities, including anti-cancer , receptor agonism (e.g., FPR2 ligands) , and cytotoxicity . Its cyclopropyl and hydroxypropyl groups may influence metabolic stability and target selectivity.

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11-4-2-3-5-14(11)19-10-15(18)16-9-8-13(17)12-6-7-12/h2-5,12-13,17H,6-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYSCTXJZMFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the hydroxypropyl chain: This step may involve the use of epoxides or other suitable intermediates.

Introduction of the methylphenoxy group: This can be done through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate acylating agent.

Final acetamide formation: The last step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving acetamides.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Groups

Key Observations :

Phenoxy Acetamides with Varied Aromatic Substituents

Key Observations :

- Anti-Cancer Activity : Quinazoline sulfonyl derivatives (e.g., compound 38 ) show potent activity, suggesting that bulky substituents enhance cytotoxicity.

- Receptor Specificity: Pyridazinone acetamides (e.g., FPR2 agonists ) highlight the role of heterocyclic moieties in receptor targeting. The target compound’s 2-methylphenoxy group may favor lipophilic interactions over polar groups like methoxy or bromo.

Complex Derivatives with Additional Functional Groups

Key Observations :

- Backbone Complexity: Amino alcohol or polycyclic backbones (e.g., ) may improve target selectivity but reduce synthetic accessibility compared to the target compound’s simpler hydroxypropyl chain.

- Thermal Stability : High melting points (e.g., 190°C for compound 6 ) correlate with rigid structures, whereas the target compound’s hydroxypropyl group may confer flexibility.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Phenoxy Substituents: Methyl groups (as in the target compound) balance lipophilicity and steric effects, whereas electron-withdrawing groups (e.g., F, CN) may enhance receptor binding . Chain Modifications: Hydroxypropyl chains improve solubility but may reduce blood-brain barrier penetration compared to cyclopropylmethyl groups .

- Contradictions and Gaps: While anti-cancer activity is prominent in quinazoline derivatives , receptor agonism (e.g., FPR2 ) dominates in pyridazinone acetamides. The target compound’s bioactivity remains speculative without empirical data.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-methylphenoxy)acetamide, also referred to by its IUPAC name, is a compound with significant biological activity and potential therapeutic applications. This article examines its biological properties, mechanisms of action, and implications in various fields of research.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.337 g/mol

- CAS Number : 1396815-67-0

- InChI : InChI=1S/C15H21NO3/c1-11-4-2-3-5-14(11)19-10-15(18)16-9-8-13(17)12-6-7-12/h2-5,12-13,17H,6-10H2,1H3,(H,16,18)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways, including:

- Signal Transduction : Influencing cellular communication and responses.

- Metabolic Processes : Affecting metabolic pathways that could lead to weight management and glucose metabolism improvement.

- Gene Expression Regulation : Potentially altering the expression of genes involved in various physiological processes.

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound on biological systems:

-

Weight Management in Animal Models :

- In rodent studies, this compound has shown efficacy in reducing food intake and body weight. This suggests a potential application in obesity treatment.

- A study indicated that at high concentrations (50 μM), the compound significantly inhibited secretion in a type III secretion system assay, which is relevant for understanding its effects on bacterial virulence factors.

-

Glucose Metabolism :

- Research involving diabetic mice demonstrated that this compound improved glucose homeostasis, indicating its potential utility in managing diabetes-related conditions.

-

Addiction Studies :

- The compound has been noted for its ability to reduce the rewarding effects of drugs like cocaine and heroin in preclinical models, highlighting its potential role in addiction therapy.

Toxicity and Safety

Toxicological assessments have shown that this compound has low toxicity profiles in animal studies. High doses did not result in significant adverse effects; however, comprehensive human toxicity studies are still necessary to ascertain safety for therapeutic use.

Applications in Research

This compound serves as a valuable probe in biological research to explore pathways involving acetamides. Its unique structure allows it to be used as a building block for synthesizing more complex molecules that may have further applications in medicinal chemistry.

Future Directions

The ongoing research into this compound aims to:

- Investigate its potential therapeutic applications in anxiety and depression.

- Explore its interactions with gut microbiota and the gut-brain axis.

- Develop multi-target compounds that enhance therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.